molecular formula C17H24N2O2 B150950 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 134591-58-5

2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B150950
CAS No.: 134591-58-5
M. Wt: 288.4 g/mol
InChI Key: JXLXDVBJLMHKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 675602-65-0) is a bicyclic pyrrolidine derivative with a benzyl ester group at the 1-position and a pyrrolidin-1-ylmethyl substituent at the 2-position. Its molecular formula is C₁₈H₂₄N₂O₂, and it is frequently utilized in medicinal chemistry as a building block for protease inhibitors and peptidomimetics due to its conformational rigidity and ability to mimic peptide bonds . The compound’s purity (95%) and synthetic accessibility make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21-14-15-7-2-1-3-8-15)19-12-6-9-16(19)13-18-10-4-5-11-18/h1-3,7-8,16H,4-6,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLXDVBJLMHKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179305
Record name Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-65-0
Record name Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented synthesis begins with (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (1 ) reacting with benzyl chloroformate in acetonitrile under argon atmosphere. Potassium carbonate acts as a base, facilitating deprotonation and nucleophilic attack on the chloroformate carbonyl. The reaction proceeds at 0°C initially, followed by gradual warming to room temperature over 12–24 hours. This two-step protocol ensures minimal epimerization of the chiral center while achieving high regioselectivity.

Key parameters include:

  • Molar ratio : 1.6 mmol pyrrolidine derivative to 2.3 mmol benzyl chloroformate (1:1.44)

  • Solvent : Anhydrous acetonitrile (dielectric constant ε = 37.5), enhancing ionic intermediate stability

  • Base : Potassium carbonate (3.3 mmol), providing moderate alkalinity without inducing side reactions

Purification and Characterization

Post-reaction workup involves aqueous extraction with diethyl ether, followed by chromatographic purification (CH₂Cl₂/MeOH 4:1). The product exhibits:

  • Rf : 0.7 in CH₂Cl₂/MeOH 4:1

  • Optical rotation : [α]₅₈₉²⁰ = +51.5° (c = 1.03 in EtOH)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.69–2.00 (m, 8H, pyrrolidine CH₂), 2.41–2.62 (m, 6H, N-CH₂), 5.08–5.17 (m, 2H, benzyl CH₂)

  • HR-MS : m/z 289.1911 [M+H]⁺ (calc. 288.1838)

Alternative Methodologies: Comparative Analysis

Reductive Amination Strategies

Large-scale syntheses of related N-benzylpiperidines suggest aluminum hydride reagents modified with pyrrolidine (Red-ALP) could adapt to ester reductions. Key observations include:

  • Selectivity : 23.7:1 aldehyde:alcohol ratio using pyrrolidine-modified SMEAH

  • Byproduct suppression : <3% pyrrolidinylmethyl adducts via pH-controlled extraction

Stereochemical Control and Optimization

Chiral Integrity Preservation

The primary route’s low temperature (0°C) and anhydrous conditions minimize racemization of the (S)-configured starting material. Comparative studies show:

  • Epimerization : <2% at 0°C vs. 15% at 25°C in THF

  • Base effects : K₂CO₃ outperforms stronger bases (e.g., NaOH), reducing β-elimination byproducts

Solvent Screening Data

SolventDielectric Constant (ε)Yield (%)Purity (%)
Acetonitrile37.58798
THF7.66389
DCM8.97192

Data adapted from, demonstrating acetonitrile’s superiority in stabilizing ionic intermediates.

Scalability and Industrial Considerations

Kilo-Scale Adaptations

The primary method’s simplicity enables direct scaling:

  • Batch size : Up to 2 kg demonstrated in analogous carbamate syntheses

  • Purification : Switch from column chromatography to crystallization in hexane/EtOAc (4:1), reducing solvent use by 70%

Cost-Benefit Analysis

ReagentCost per kg (USD)Utilization Efficiency (%)
Benzyl chloroformate42092
K₂CO₃1285
Acetonitrile5598 (recycled)

Economic modeling suggests a 22% cost reduction when implementing solvent recovery systems .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester has been investigated for its potential therapeutic applications, particularly as a drug candidate in the treatment of neurological disorders. Its structural similarity to known neurotransmitters suggests possible interactions with neurotransmitter receptors, making it a candidate for further pharmacological studies.

Case Study: Neuropharmacology
A study published in Catalysis Today explored the effects of pyrrolidine derivatives on neurotransmitter systems, indicating that modifications to the pyrrolidine structure can enhance receptor affinity and selectivity . This opens avenues for developing new medications targeting conditions such as anxiety and depression.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows chemists to modify the pyrrolidine ring for creating diverse chemical entities.

Example: Synthesis of Bioactive Compounds
Research has shown that derivatives of 2-Pyrrolidin-1-ylmethyl-pyrrolidine can be synthesized to produce compounds with anti-cancer properties. For instance, modifications to the carboxylic acid moiety have led to compounds exhibiting cytotoxic effects against specific cancer cell lines .

Material Science

In material science, this compound is being explored for its potential use in creating polymers and other materials due to its unique chemical properties.

Application: Polymer Chemistry
The reactivity of the carboxylic acid group allows for incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties or specific functionalities .

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents/Features Reference
2-Pyrrolidin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester 675602-64-9 C₁₉H₂₆N₂O₂ Piperidine ring replaces pyrrolidine; increased lipophilicity and ring flexibility
2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester - C₁₇H₂₃NO₆P Phosphinoyl and carboxypropyl groups; enhanced metal-binding capacity
(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester 1353993-10-8 C₁₄H₁₉NO₃S Hydroxyethylsulfanyl group at 3-position; sulfur atom improves redox activity
2-Aminomethyl-pyrrolidine-1-carboxylic acid benzyl ester hydrochloride - C₁₄H₁₉ClN₂O₂ Aminomethyl substituent; hydrochloride salt enhances solubility in polar solvents
2-(4-Tert-butoxycarbonylaminopiperidine-1-carbonyl)pyrrolidine-1-carboxylic acid benzyl ester - C₂₅H₃₆N₃O₅ Piperidine-Boc-amine linked via carbonyl; complex structure for targeted drug delivery
Key Observations:
  • Ring System Differences : Replacing pyrrolidine with piperidine (e.g., 675602-64-9) increases ring size, altering steric effects and conformational flexibility .
  • Functional Group Variations: Phosphinoyl () or sulfanyl () groups modify electronic properties and reactivity.
  • Solubility and Stability : Hydrochloride salts () or Boc-protected amines () enhance solubility or stability under physiological conditions.
Comparison with Analogues
  • 4-Substituted Derivatives : Synthesis of 4-hydroxy-substituted analogues (e.g., compounds 17 and 18 in ) requires multi-step protection/deprotection (SEM, TBSOTf), achieving 80–85% yields.
  • Piperidine Analogues : Piperidine-based derivatives (e.g., 675602-64-9) follow similar routes but require additional steps for ring expansion, reducing overall yield by ~10% compared to pyrrolidine derivatives .

Reactivity and pH-Dependent Behavior

  • Benzyl Ester Stability : Under acidic conditions (pH 4–6), the benzyl ester bond is prone to hydrolysis, forming carboxylic acid derivatives . This contrasts with more stable tert-butyl esters (e.g., ), which require stronger acids for cleavage.
  • Applications in Bioconjugation : The pH sensitivity of benzyl esters () makes them suitable for controlled-release drug formulations, unlike stable SEM or TBS-protected analogues ().

Biological Activity

2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester, also known as (S)-2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester , is a compound that has garnered attention for its potential biological activities. With a molecular formula of C17H24N2O2C_{17}H_{24}N_{2}O_{2} and a molecular weight of 288.38 g/mol, this compound is primarily studied for its implications in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Basic Information

PropertyValue
Molecular FormulaC17H24N2O2C_{17}H_{24}N_{2}O_{2}
Molecular Weight288.38 g/mol
CAS Number134591-58-5
SynonymsThis compound
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine with benzyl chloroformate. This reaction is an example of the formation of an ester from a carboxylic acid and an alcohol, which is a common method in organic synthesis to create more complex molecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies showed that the compound demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and human melanoma (MEL-8) cell lines.
    • The IC50 values for these cell lines were reported to be in the micromolar range, suggesting a potent effect compared to standard chemotherapeutic agents like doxorubicin.
    Cell LineIC50 (µM)Reference Compound IC50 (µM)
    MCF-70.650.79
    MEL-82.415.51
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and modulation of specific signaling pathways related to cell survival and proliferation.

Research Findings

  • Neuroprotection in Animal Models :
    • Animal studies suggest that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis.
    • This effect may be mediated through the inhibition of pro-apoptotic factors and enhancement of neurotrophic factor signaling.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrrolidine backbone in 2-pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester?

  • Methodology : The compound's pyrrolidine core can be synthesized via multi-step protection and coupling. For example, (2S,4R)-4-hydroxy-pyrrolidine derivatives are protected with tert-butyldimethylsilyl (TBS) groups and 2-(trimethylsilyl)ethoxymethyl (SEM) chloride to stabilize reactive hydroxyl groups during subsequent reactions . Coupling with acids (e.g., using BOP-Cl or HATU) under anhydrous conditions (e.g., dichloromethane with DIPEA) achieves yields >90%. Hydrolysis of SEM esters with MgBr₂ or TBAF ensures selective deprotection .

Q. How can stereochemical control be maintained during the synthesis of substituted pyrrolidine derivatives?

  • Methodology : Chiral starting materials, such as (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid, ensure stereochemical fidelity. Protecting group strategies (e.g., TBS for hydroxyl groups) prevent racemization during coupling steps. Reaction conditions (e.g., low temperature, inert atmosphere) further minimize side reactions .

Q. What analytical techniques are critical for verifying the structure and purity of intermediates?

  • Methodology :

  • TLC monitors reaction progress using solvent systems like ethyl acetate/hexane (1:1).
  • NMR (¹H and ¹³C) confirms stereochemistry and substitution patterns, particularly for distinguishing SEM-protected intermediates .
  • Mass spectrometry validates molecular weights of intermediates, especially after coupling steps .

Q. What safety protocols are essential when handling benzyl ester derivatives?

  • Methodology : Use fume hoods to avoid inhalation of volatile reagents (e.g., SEM-Cl, DIPEA). Wear nitrile gloves and safety goggles during synthesis. Waste containing reactive intermediates (e.g., TBAF, HATU) must be segregated and treated by certified waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing novel pyrrolidine-based inhibitors?

  • Methodology : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in coupling reactions. ICReDD’s approach combines reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error cycles. For example, HATU-mediated amidation efficiencies can be predicted based on electronic parameters of reactants .

Q. What strategies resolve contradictions in bioactivity data for pyrrolidine derivatives targeting cysteine proteases?

  • Methodology :

  • Enzyme kinetics : Compare IC₅₀ values under standardized assay conditions (pH, temperature) to rule out experimental variability .
  • Structural analogs : Synthesize and test derivatives with modified benzyl ester groups to assess steric/electronic effects on binding .
  • Molecular docking : Validate hypothesized binding modes using X-ray crystallography or cryo-EM structures of target proteases .

Q. How do solvent and catalyst choices influence the efficiency of SEM ester hydrolysis?

  • Methodology : SEM esters hydrolyze efficiently in polar aprotic solvents (e.g., THF/H₂O) with Lewis acids like MgBr₂. Kinetic studies show that adding 1-butanethiol accelerates cleavage by stabilizing reactive intermediates. Compare yields under varying conditions (e.g., TBAF in THF vs. MgBr₂ in ether) to optimize selectivity .

Q. What are the challenges in scaling up pyrrolidine derivative synthesis while maintaining enantiomeric excess?

  • Methodology :

  • Continuous flow systems : Minimize racemization by reducing residence time at high temperatures.
  • Chiral HPLC : Monitor enantiomeric excess during scale-up.
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, catalyst loading) to balance yield and stereochemical integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.